6-Chloro-2-(4-phenyl-1,3-thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione 6-Chloro-2-(4-phenyl-1,3-thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 664972-88-7
VCID: VC0432825
InChI: InChI=1S/C21H11ClN2O2S/c22-16-10-9-15-18-13(16)7-4-8-14(18)19(25)24(20(15)26)21-23-17(11-27-21)12-5-2-1-3-6-12/h1-11H
SMILES: C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C4=C5C(=C(C=C4)Cl)C=CC=C5C3=O
Molecular Formula: C21H11ClN2O2S
Molecular Weight: 390.8g/mol

6-Chloro-2-(4-phenyl-1,3-thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

CAS No.: 664972-88-7

Main Products

VCID: VC0432825

Molecular Formula: C21H11ClN2O2S

Molecular Weight: 390.8g/mol

6-Chloro-2-(4-phenyl-1,3-thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione - 664972-88-7

CAS No. 664972-88-7
Product Name 6-Chloro-2-(4-phenyl-1,3-thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Molecular Formula C21H11ClN2O2S
Molecular Weight 390.8g/mol
IUPAC Name 6-chloro-2-(4-phenyl-1,3-thiazol-2-yl)benzo[de]isoquinoline-1,3-dione
Standard InChI InChI=1S/C21H11ClN2O2S/c22-16-10-9-15-18-13(16)7-4-8-14(18)19(25)24(20(15)26)21-23-17(11-27-21)12-5-2-1-3-6-12/h1-11H
Standard InChIKey PEZKSGUBYFLKBI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C4=C5C(=C(C=C4)Cl)C=CC=C5C3=O
Canonical SMILES C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C4=C5C(=C(C=C4)Cl)C=CC=C5C3=O
PubChem Compound 1214715
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator